2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide
Overview
Description
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are often found in various pharmaceuticals and biologically important compounds . The compound also contains a phenyl group and a trifluoromethyl group, which can influence the compound’s reactivity and physical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazole derivatives can be synthesized using various methods, including click chemistry and Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, phenyl groups, and the trifluoromethyl group. The exact structure would need to be confirmed using spectroscopic techniques such as IR, NMR, and mass spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the 1,2,4-triazole ring might participate in reactions with electrophiles or nucleophiles. The phenyl and trifluoromethyl groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and stability .Scientific Research Applications
Anticancer Activity
Research conducted by Šermukšnytė et al. (2022) focused on the synthesis of 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety, starting from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione. These compounds demonstrated cytotoxicity against various cancer cell lines, including human melanoma, triple-negative breast cancer, and pancreatic carcinoma. Some compounds exhibited higher cytotoxicity towards the melanoma cell line, showing the potential of triazole derivatives in cancer therapy Šermukšnytė et al., Pharmaceuticals, 2022.
Antimicrobial and Antifungal Activities
A study by Shaikh et al. (2014) synthesized a novel series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives. These compounds were screened for antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. Some of the tested compounds showed significant antimicrobial activity, highlighting the potential of triazole derivatives as antibacterial agents Shaikh et al., Journal of Heterocyclic Chemistry, 2014.
Antioxidant Ability
Another study by Šermukšnytė et al. (2022) reported the synthesis of 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide, demonstrating 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene. This finding indicates the potential use of triazole derivatives as antioxidants Šermukšnytė et al., Molbank, 2022.
Fungicidal Activities
Bai et al. (2020) designed and synthesized a series of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety. These compounds were evaluated for their antifungal activities against various phytopathogens. The results indicated that most of the compounds displayed moderate to high fungicidal activities, with some compounds exhibiting broad-spectrum antifungal activities Bai et al., Molecules, 2020.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O3/c20-19(21,22)13-5-4-8-15(9-13)30-10-16(23)25-26-17(29)11-31-18-24-12-28(27-18)14-6-2-1-3-7-14/h1-9,12H,10-11H2,(H2,23,25)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYNJPWGUIICY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NN=C(COC3=CC=CC(=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)N/N=C(/COC3=CC=CC(=C3)C(F)(F)F)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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